molecular formula C21H28N2O5S B4753054 6-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID

6-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID

Cat. No.: B4753054
M. Wt: 420.5 g/mol
InChI Key: BPZIQUHWZSXTFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural features, which include a sulfonyl group attached to a piperazine ring, further connected to a cyclohexene carboxylic acid moiety. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 4-isopropylphenylsulfonyl chloride with piperazine to form the sulfonyl piperazine intermediate.

    Cyclohexene Carboxylation:

    Coupling Reaction: The final step involves the coupling of the sulfonyl piperazine intermediate with the cyclohexene carboxylic acid derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the sulfonyl group or the cyclohexene ring, resulting in the formation of sulfides or cyclohexane derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Nucleophiles: Common nucleophiles include alkyl halides and amines.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclohexene ring may yield epoxides, while reduction of the sulfonyl group may yield sulfides.

Scientific Research Applications

6-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The piperazine ring can interact with neurotransmitter receptors, affecting signal transduction pathways. The cyclohexene carboxylic acid moiety may interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

    1-ISOPROPYL-4-[(4-ISOPROPYLPHENYL)SULFONYL]BENZENE: This compound shares the sulfonyl and isopropylphenyl groups but lacks the piperazine and cyclohexene carboxylic acid moieties.

    4-ISOPROPYLPHENYL SULFONE: This compound contains the sulfonyl and isopropylphenyl groups but lacks the piperazine and cyclohexene carboxylic acid moieties.

Uniqueness

The uniqueness of 6-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID lies in its combination of functional groups, which imparts specific chemical properties and reactivity. The presence of the piperazine ring and cyclohexene carboxylic acid moiety distinguishes it from similar compounds, making it a valuable subject of study in various scientific fields.

Properties

IUPAC Name

6-[4-(4-propan-2-ylphenyl)sulfonylpiperazine-1-carbonyl]cyclohex-3-ene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S/c1-15(2)16-7-9-17(10-8-16)29(27,28)23-13-11-22(12-14-23)20(24)18-5-3-4-6-19(18)21(25)26/h3-4,7-10,15,18-19H,5-6,11-14H2,1-2H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZIQUHWZSXTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3CC=CCC3C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID
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6-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID
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6-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID
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6-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID
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6-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID
Reactant of Route 6
6-({4-[(4-ISOPROPYLPHENYL)SULFONYL]PIPERAZINO}CARBONYL)-3-CYCLOHEXENE-1-CARBOXYLIC ACID

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